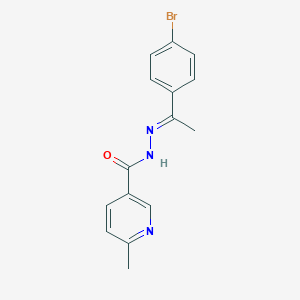![molecular formula C20H20N4O B274238 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one, also known as EPPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPHP is a pyrimidine derivative and has been synthesized in various ways.
作用機序
The mechanism of action of 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one is not fully understood, but it has been proposed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and viral replication. This compound has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and reverse transcriptase, which is involved in HIV replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and reducing inflammation. This compound has also been found to have an effect on the immune system, increasing the activity of natural killer cells and promoting the production of cytokines.
実験室実験の利点と制限
One advantage of using 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one in lab experiments is its potential therapeutic applications, which could lead to the development of new cancer treatments and antiviral and antibacterial drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for 2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one research, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. This compound could also be studied in combination with other drugs to enhance its effectiveness. Additionally, this compound could be further studied for its potential use in other diseases, such as autoimmune diseases and neurological disorders.
合成法
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been synthesized in various ways, including a one-pot synthesis, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in ethanol. The microwave-assisted synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine hydrochloride in ethanol under microwave irradiation. The solvent-free synthesis involves the reaction of 4-ethylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of silica gel.
科学的研究の応用
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications in cancer treatment, as well as its antiviral and antibacterial properties. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antiviral activity against the human immunodeficiency virus (HIV) and antibacterial activity against Staphylococcus aureus.
特性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4O/c1-3-15-9-11-16(12-10-15)14(2)23-24-20-21-18(13-19(25)22-20)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H2,21,22,24,25)/b23-14- |
InChIキー |
RSHZUEHFYMKWDF-UCQKPKSFSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C(=N\NC2=NC(=O)C=C(N2)C3=CC=CC=C3)/C |
SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=NNC2=NC(=O)C=C(N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)



![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

